molecular formula C7H6ClFO B1359804 2-Chloro-6-fluorobenzyl alcohol CAS No. 56456-50-9

2-Chloro-6-fluorobenzyl alcohol

Cat. No.: B1359804
CAS No.: 56456-50-9
M. Wt: 160.57 g/mol
InChI Key: ZZFCUESFXBCRSC-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl alcohol (CAS 56456-50-9) is a halogenated aromatic alcohol with the molecular formula C₇H₆ClFO and a molecular weight of 160.573 g/mol . Its IUPAC name is (2-chloro-6-fluorophenyl)methanol, and its structure features a benzyl alcohol backbone substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 6-position of the benzene ring. This compound is synthesized via biotransformation using Baker’s yeast in glycerol-water mixtures, offering an eco-friendly route compared to traditional chemical methods . It serves as a key intermediate in pharmaceuticals, such as in the synthesis of RORγ agonists and thiadiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2-Chloro-6-fluorobenzyl alcohol involves the chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride . This intermediate is then hydrolyzed to produce this compound. The reaction conditions typically involve the use of ferric solid superacid and water at temperatures between 100 and 200°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and hydrolysis steps, with careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of 2-chloro-6-fluorobenzyl alcohol is in the development of antiviral agents, particularly against HIV-1. Research indicates that derivatives of this compound exhibit potent activity against wild-type HIV-1 and certain resistant strains. For example, a study demonstrated that specific derivatives with 2-chloro-6-fluorobenzyl substitutions achieved picomolar activity in HIV-1 infected cells, showcasing their potential as therapeutic agents .

Case Study: HIV-1 Inhibition

In a comparative study involving 2-chloro-6-fluorobenzyl derivatives, compounds were synthesized and tested for their inhibitory effects on HIV-1 reverse transcriptase. The results indicated that these compounds displayed significant antiviral activity correlated with their stereochemical configurations, highlighting the importance of molecular structure in drug efficacy .

Intermediate in Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique halogenated structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

Compound NameStructure CharacteristicsUnique Features
2-Chlorobenzyl alcoholChlorine at the second positionLacks fluorine; used in various organic syntheses
6-Fluorobenzyl alcoholFluorine at the sixth positionLacks chlorine; exhibits different biological activities
Benzyl alcoholNo halogens presentCommonly used as a solvent and precursor in synthesis

The presence of both chlorine and fluorine enhances reactivity compared to its analogs, allowing for more complex synthetic pathways.

Polymer Chemistry

In addition to its pharmaceutical applications, this compound has potential uses in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with tailored properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
2-Chloro-6-fluorobenzyl alcohol C₇H₆ClFO 160.573 Cl (2-position), F (6-position) Chlorine and fluorine on adjacent positions
2-Fluoro-6-(trifluoromethyl)benzyl alcohol C₈H₆F₄O 194.1263 F (2-position), CF₃ (6-position) Trifluoromethyl group enhances lipophilicity
6-Chloro-2,3-difluorobenzyl alcohol C₇H₅ClF₂O 178.56 Cl (6-position), F (2,3-positions) Increased fluorine substitution alters electronic effects
2-Chloro-6-fluorophenethyl alcohol C₈H₈ClFO 174.60 Ethyl chain extension Longer aliphatic chain increases flexibility
6-Chloro-2-fluoro-3-methylbenzyl alcohol C₈H₈ClFO 174.60 Methyl group (3-position) Steric hindrance from methyl substitution

Key Observations :

  • Electron-Withdrawing Effects : The Cl and F substituents in this compound create a strong electron-withdrawing environment, influencing reactivity in nucleophilic substitutions .
  • Lipophilicity : The trifluoromethyl group in 2-fluoro-6-(trifluoromethyl)benzyl alcohol significantly increases its logP (predicted >5.0) compared to this compound (logP = 4.505) .

Physical and Spectroscopic Properties

  • Solubility : this compound has moderate water solubility (log10WS = -2.88), typical for halogenated benzyl alcohols. In contrast, compounds with additional fluorine atoms (e.g., 6-chloro-2,3-difluorobenzyl alcohol) exhibit lower solubility due to increased hydrophobicity .
  • Hydrogen Bonding : Fluorine’s electronegativity enhances hydrogen-bonding capacity. For example, 2-fluorobenzyl alcohol (a simpler analog) shows distinct conformational preferences in hydrogen-bonded networks, as seen in IR and NMR spectra .

Biological Activity

Overview

2-Chloro-6-fluorobenzyl alcohol, with the molecular formula C7H6ClFO and a molecular weight of 160.573 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its structural features, including a chlorine and fluorine atom attached to a benzyl alcohol moiety, which influence its reactivity and interactions in biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. The compound can act as a substrate or inhibitor for specific enzymes, thereby modulating biochemical reactions.

Biochemical Pathways

  • Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic processes, potentially altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, which can affect substrate access and enzymatic efficiency.
  • Cell Signaling : The compound influences cell signaling pathways and gene expression, impacting cellular metabolism. It may alter the expression of genes involved in metabolic pathways, leading to changes in metabolite production.

Cellular Effects

Studies indicate that this compound can significantly affect cellular functions:

  • Gene Expression : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
  • Cellular Metabolism : Its presence can lead to alterations in metabolic activity, which could have implications for various physiological processes.

Toxicity and Safety

While this compound exhibits promising biological activities, it is also associated with potential toxicity:

  • Irritation : It is classified as a potential skin and eye irritant and may cause respiratory irritation upon exposure.
  • Safety Precautions : Handling should be conducted in well-ventilated areas to minimize inhalation risks.

Research Findings

Recent studies have explored the compound's biological activities in various contexts:

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor effects. For instance, compounds synthesized from it have shown efficacy in reducing mutagenicity in Salmonella assays, suggesting potential applications in cancer therapy .

Antioxidant Properties

The compound's antioxidant activity has been linked to its ability to promote DNA repair systems, enhancing its appeal as a candidate for further pharmacological development .

Case Studies

  • Antimutagenic Activity : A study evaluated the antimutagenic properties of fluoroaryl derivatives in the presence of mutagens like sodium azide and benzo[a]pyrene. The results indicated that these derivatives significantly reduced mutagenicity under specific exposure conditions, highlighting their potential protective effects against DNA damage .
  • Cellular Interaction Studies : Investigations into the interaction of 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde (a derivative) revealed its ability to engage in nucleophilic substitution reactions with biomolecules, influencing cellular signaling pathways and gene expression through protein and nucleic acid modifications.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntitumorExhibits antitumor effects; reduces mutagenicity ,
AntioxidantPromotes DNA repair; enhances cellular protection
Enzyme InteractionModulates enzyme activity; influences metabolic pathways,
ToxicityPotential skin/eye irritant; respiratory irritant,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-6-fluorobenzyl alcohol, and how do reaction conditions influence yield?

The synthesis typically involves reduction of 2-chloro-6-fluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol or ethanol under inert atmospheres. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde-to-reducing agent) critically affect yield . For structural analogs like 6-chloro-2-fluoro-3-methylbenzyl alcohol, catalytic hydrogenation or Grignard reagent additions are alternatives, though these may introduce impurities requiring column chromatography .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : 1^1H NMR (δ 4.6–4.8 ppm for -CH₂OH; δ 7.2–7.5 ppm for aromatic protons) and 13^{13}C NMR (δ 60–65 ppm for CH₂OH) confirm structure .
  • GC-MS : Used to detect trace impurities (e.g., unreacted aldehyde) with electron ionization (EI) at 70 eV .
  • FT-IR : O-H stretch (~3300 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) validate functional groups .

Q. How do solubility properties impact experimental design for this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For kinetic studies, pre-warming to 37°C and sonication improve solubility in aqueous buffers. Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or residual solvents. For example, literature reports for analogs like 4-bromo-2,6-difluorobenzyl alcohol show melting point variations (±2°C) due to recrystallization solvents (e.g., ethanol vs. hexane). Validate purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and cross-reference with NIST databases .

Q. What mechanistic insights exist for the oxidation of this compound to its aldehyde?

Oxidation with pyridinium chlorochromate (PCC) in dichloromethane proceeds via a radical intermediate, confirmed by ESR studies. Competing pathways (e.g., over-oxidation to carboxylic acid) are minimized at low temperatures (−20°C) and short reaction times (<2 hr) . Kinetic isotope effects (KIE) using deuterated analogs can further elucidate hydrogen abstraction rates .

Q. How can computational modeling optimize regioselective functionalization of the benzyl alcohol scaffold?

Q. Why do different studies report conflicting stability data for halogenated benzyl alcohols?

Stability varies with substituent electronegativity and steric effects. For example, this compound is more stable than 2,6-dichloro analogs due to reduced steric hindrance from fluorine’s smaller atomic radius. Accelerated degradation studies (40°C/75% RH) combined with LC-MS stability profiling can reconcile such discrepancies .

Q. Methodological Recommendations

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Use flow chemistry to control exothermic reactions (e.g., NaBH₄ reductions).
  • Employ in-situ FT-IR monitoring to track aldehyde conversion and halt reactions at >95% completion .
  • Purify via fractional distillation (bp ~237°C under reduced pressure) .

Q. How can researchers validate the absence of toxic intermediates (e.g., chlorinated byproducts)?

  • HPLC-UV/Vis : Detect trace 2-chloro-6-fluorobenzaldehyde (λmax = 260 nm).
  • GC-ECD : Quantify halogenated impurities at ppm levels .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFCUESFXBCRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205006
Record name 2-Chloro-6-fluorobenzyl alcohol
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Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56456-50-9
Record name 2-Chloro-6-fluorobenzenemethanol
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Record name 2-Chloro-6-fluorobenzyl alcohol
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Record name 2-Chloro-6-fluorobenzyl alcohol
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Record name 2-chloro-6-fluorobenzylic alcohol
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Record name 2-CHLORO-6-FLUOROBENZYL ALCOHOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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